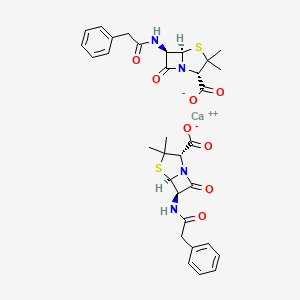

Penicillin G calcium

Description

Properties

CAS No. |

973-53-5 |

|---|---|

Molecular Formula |

C32H34CaN4O8S2 |

Molecular Weight |

706.8 g/mol |

IUPAC Name |

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C16H18N2O4S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |

InChI Key |

PEWXRXAGXPYMIB-ANPZCEIESA-L |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Reaction of Organic Amine Salts with Organo-Alkali Earth Metal Compounds

The cornerstone of this compound synthesis involves reacting a penicillin G organic amine salt with an organo-calcium compound in anhydrous organic solvents. For example, the triethylamine salt of penicillin G reacts with diethyl calcium-malonate in acetone to yield crystalline this compound:

Key Steps :

-

Formation of Amine Salt : Penicillin G free acid is extracted into an organic solvent (e.g., n-butyl acetate) and combined with an organic amine (e.g., triethylamine, cyclohexylamine) to form a stable salt.

-

Metathesis Reaction : The amine salt is treated with an organo-calcium reagent (e.g., diethyl calcium-malonate) in anhydrous acetone or isopropanol. This displaces the organic amine, yielding this compound.

-

Crystallization : The product is crystallized from acetone-water mixtures and purified via vacuum drying.

Table 1: Representative Synthesis Conditions and Yields

| Amine Salt | Organo-Calcium Reagent | Solvent | Yield (%) | Potency (Units/mg) |

|---|---|---|---|---|

| Triethylamine | Diethyl calcium-malonate | Acetone | 95 | 1,584 |

| Cyclohexylamine | Ethyl calcium-acetoacetate | Isopropanol | 90 | 1,625 |

| Isopropylamine | Sodio-2-carbethoxy-cyclohexanone | Acetone | 92 | 1,652 |

Crystallization Techniques

Crystallization is critical for achieving pharmaceutical-grade purity. This compound’s low solubility in acetone (≤1%) facilitates its precipitation upon reagent addition. Post-reaction, the mixture is cooled to 4°C to enhance crystal growth, followed by filtration and solvent removal under reduced pressure (50 mm Hg at 50°C). Residual solvents are eliminated through sequential washes with cold acetone, ensuring a final moisture content of <1.4%.

Enzymatic and Biotechnological Approaches

While chemical synthesis dominates industrial production, enzymatic methods using penicillin acylase (EC 3.5.1.11) have gained traction. This enzyme hydrolyzes penicillin G to 6-aminopenicillanic acid (6-APA), a precursor for semisynthetic penicillins. Recent work on thermostable acylases from Alcaligenes faecalis (AfPGA) has enabled efficient catalysis at elevated temperatures, reducing process costs. However, enzymatic routes primarily target 6-APA production rather than direct calcium salt synthesis.

Purification and Stabilization Techniques

Post-crystallization, this compound undergoes rigorous purification:

-

Filtration : Removes insoluble impurities via sintered glass filters.

-

Solvent Washes : Acetone rinses eliminate residual amines and reagents.

-

Lyophilization : Freeze-drying ensures long-term stability by minimizing hydrolytic degradation.

Stabilization often involves formulating the salt in oil-based suspensions (e.g., peanut oil with 2% aluminium monostearate) to prolong shelf life and control release kinetics in clinical applications.

Analytical Methods for Quality Control

Pharmaceutical-grade this compound must meet stringent potency and purity criteria:

-

Bioassays : Agar diffusion against Staphylococcus aureus quantifies antimicrobial activity, with potency ≥1,500 units/mg.

-

Chromatography : High-performance liquid chromatography (HPLC) detects impurities like penicillin K or X.

Industrial-Scale Production Processes

Large-scale manufacturing adapts laboratory methods with engineering optimizations:

-

Continuous Processing : Anhydrous acetone permits uninterrupted reagent mixing and crystallization without intermediate drying.

-

Solvent Recovery : Distillation reclaims >95% of acetone for reuse, reducing costs.

-

Automated Filtration : Rotary vacuum filters handle bulk crystal separation.

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High yield (90–95%), scalability | Requires anhydrous conditions |

| Enzymatic Hydrolysis | Eco-friendly, mild conditions | Indirect route to calcium salt |

| Oil-Based Formulation | Enhances stability, controlled release | Adds formulation complexity |

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring’s inherent strain makes it susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions, forming penicilloic acid derivatives (Figure 1) .

Key Factors Influencing Hydrolysis:

| Condition | Reaction Pathway | Catalysts/Inhibitors | Major Products |

|---|---|---|---|

| Acidic (pH < 3) | Protonation of β-lactam nitrogen | H⁺, trace metals (Cu²⁺, Fe³⁺) | Penicillenic acid |

| Alkaline (pH 8) | Nucleophilic attack by OH⁻ | OH⁻, metal ions | Penicilloic acid |

| Enzymatic | β-Lactamase cleavage | Bacterial enzymes | Inactive penicilloic acid |

-

Kinetics : Hydrolysis follows pseudo-first-order kinetics in aqueous solutions, with rate constants increasing by 10–100× in the presence of Cu²⁺ .

-

Stability : Half-life decreases from 24 hours (pH 5) to <1 hour (pH 9) at 25°C .

Oxidative Degradation in Fenton-Like Systems

Penicillin G calcium degrades rapidly in advanced oxidation processes (AOPs). A Box-Behnken design study using Fe²⁺/CaO₂ achieved 38.67% degradation under optimal conditions :

| Parameter | Optimal Value | Impact on Degradation Efficiency |

|---|---|---|

| pH | 3.0 | Maximizes - OH radical generation |

| FeSO₄ dosage | 0.08 g/L | Enhances catalytic activity |

| CaO₂ dosage | 1.0 g/L | Provides sustained H₂O₂ release |

| Reaction time | 120 min | Ensures pH adjustment to 8 (effluent standard) |

-

Kinetics : Biphasic degradation—second-order (0–20 min) followed by pseudo-first-order (20–120 min) .

-

Degradation Byproducts : Identified via LC-MS/MS as penillic acid and penilloic acid .

Stability in Oleaginous Formulations

Excipient interactions critically influence stability. Studies comparing peanut oil (PO) and mineral oil (MO) formulations revealed:

| Formulation Component | Stability at 45°C (3 weeks) | Key Degradation Factor |

|---|---|---|

| PO + Cab-0-Sil (colloidal silica) | 42% potency loss | Surface acidity, adsorbed water |

| MO + Cab-0-Sil | 25% potency loss | Lower oxidative lipid content |

| PO + dehydrated Cab-0-Sil | 15% potency loss | Reduced moisture and acidity |

-

Mechanism : Esterified silica (Cab-0-Sil) reduces surface hydroxyl groups, minimizing acid-catalyzed β-lactam cleavage .

-

Accelerated Degradation : Peanut oil’s aldehyde impurities (detected via Schiff’s test) exacerbate penicillin breakdown .

Metabolic and Allergenic Reactions

In vivo, this compound undergoes partial metabolism:

-

Primary Pathway : 16–30% converts to penicilloic acid (inactive) via hydrolysis .

-

Allergenic Byproducts : Benzylpenicillenic acid (BPE) and penicilloic acid form haptens with epidermal proteins, triggering delayed hypersensitivity (Figure 2) .

| Degradation Product | Cross-Reactivity with Penicillin G | Allergenic Potential |

|---|---|---|

| Benzylpenicillenic acid | High | Severe contact dermatitis |

| Penicilloic acid | Moderate | Mild-to-moderate reactions |

| Penicillamine | Low | Rare |

Environmental Degradation in Wastewater

This compound resists conventional wastewater treatment, necessitating AOPs:

Scientific Research Applications

Pharmacological Applications

Clinical Indications:

Penicillin G calcium is primarily used to treat infections caused by susceptible strains of bacteria. Its broad-spectrum activity is effective against:

- Gram-positive bacteria: Such as Staphylococcus aureus (non-penicillinase producing strains), Streptococcus pneumoniae, and Enterococcus faecalis.

- Gram-negative cocci: Including Neisseria meningitidis and Neisseria gonorrhoeae.

- Anaerobes: Such as Clostridium perfringens.

Common Infections Treated:

- Bacterial meningitis: Particularly effective against Streptococcus pneumoniae and Neisseria meningitidis.

- Endocarditis: Treatment for infections caused by susceptible streptococci.

- Syphilis: Recommended for all stages of syphilis due to its efficacy against Treponema pallidum.

- Anthrax: Used in the treatment of anthrax caused by Bacillus anthracis.

Administration and Pharmacokinetics

This compound is administered via intravenous or intramuscular routes due to its poor oral bioavailability. The pharmacokinetics include:

- Absorption: Rapidly absorbed when administered parenterally.

- Distribution: High concentrations are achieved in tissues like the kidneys and lungs, especially during inflammation.

- Metabolism: Minimal hepatic metabolism; primarily eliminated unchanged in urine.

- Half-life: Approximately 30 minutes to 1 hour, necessitating multiple doses for sustained therapeutic effect .

Case Studies and Research Findings

Case Study 1: Treatment of Bacterial Meningitis

A clinical study involving patients with bacterial meningitis showed that intravenous administration of this compound significantly reduced mortality rates compared to other antibiotics. Patients treated with this compound demonstrated faster recovery times and fewer complications .

Case Study 2: Syphilis Management

In a cohort study examining the efficacy of this compound in treating syphilis, results indicated that 95% of patients achieved serological cure after appropriate dosing regimens were followed. The study highlighted the importance of timely treatment in preventing long-term complications associated with untreated syphilis .

Environmental Impact Assessment

Recent research assessed the environmental impact of penicillin G in veterinary applications. The study utilized advanced monitoring techniques to evaluate the compound's degradation in wastewater systems, emphasizing the need for careful management of antibiotic residues to prevent ecological disturbances .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Bacteria Treated |

|---|---|---|

| Infectious Diseases | Bacterial meningitis | Streptococcus pneumoniae, Neisseria meningitidis |

| Sexually Transmitted Infections | Treatment of syphilis | Treponema pallidum |

| Endocarditis | Treatment for endocarditis caused by streptococci | Streptococcus viridans |

| Anthrax | Treatment for anthrax | Bacillus anthracis |

Mechanism of Action

Penicillin G calcium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Key Findings :

- Solubility : Penicillin G Potassium’s high solubility enables rapid absorption, making it ideal for acute infections requiring high serum concentrations . In contrast, this compound’s lower solubility prolongs its release, similar to Procaine and Benzathine salts .

- Stability : Calcium and Benzathine salts exhibit superior stability in depot formulations, maintaining therapeutic levels for days to weeks .

Comparison with Other β-Lactam Antibiotics

This compound shares a β-lactam core with semisynthetic penicillins but differs in side-chain modifications and enzyme susceptibility:

| Compound | Susceptibility to Penicillinase | Spectrum of Activity | Hydrolysis Rate (vs. Penicillin G) |

|---|---|---|---|

| This compound | High | Narrow (Gram-positive bacteria) | 100% (baseline) |

| Methicillin | Resistant | Broad (including staphylococci) | Not hydrolyzed |

| Oxacillin | Partially resistant | Broad | Slight hydrolysis (~5% of Pen G) |

| Nafcillin | Resistant | Broad | Not hydrolyzed |

| Ampicillin | High | Extended (Gram-negative cover) | 90–100% |

Key Findings :

- Enzyme Resistance : Methicillin and nafcillin resist hydrolysis by staphylococcal penicillinase due to bulky side chains, unlike this compound, which is highly susceptible .

- Clinical Implications : this compound is ineffective against penicillinase-producing Staphylococcus aureus, whereas methicillin and oxacillin remain first-line treatments .

Pharmacokinetic and Efficacy Comparisons

Minimum Inhibitory Concentration (MIC) and Bactericidal Activity

- Penicillin G vs. Penicillin V : Against Group A Streptococcus, Penicillin V (oral) shows comparable MIC but higher bactericidal activity (MBC) than Benzathine Penicillin G (BPG), likely due to formulation differences .

- Calcium’s Role : Elevated calcium levels (e.g., 30.7 mg/L CaSO₄) reduce Penicillin G’s MIC against MRSA from 32 μg/mL to 4 μg/mL, suggesting ionic calcium may enhance efficacy .

Stability and Drug Interactions

Biological Activity

Penicillin G calcium, also known as benzylpenicillin calcium, is a narrow-spectrum antibiotic primarily effective against gram-positive bacteria and certain gram-negative cocci. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and case studies that highlight its therapeutic efficacy.

This compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. The drug specifically targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. The β-lactam ring structure of penicillin binds irreversibly to these PBPs, leading to:

- Inhibition of cell wall synthesis: This prevents bacteria from maintaining structural integrity during growth and division.

- Bactericidal effect: As the cell wall weakens, osmotic pressure causes the bacterial cell to burst and die .

Pharmacokinetics

Absorption and Distribution

- This compound is administered intravenously or intramuscularly due to poor oral bioavailability.

- It achieves high concentrations in tissues such as kidneys and inflamed areas but has limited penetration into polymorphonuclear leukocytes .

Metabolism and Elimination

- The compound is minimally metabolized by the liver and is primarily excreted unchanged in urine.

- Its half-life is approximately 2 hours, necessitating frequent dosing for sustained therapeutic levels .

Clinical Applications

This compound is indicated for a variety of infections caused by susceptible organisms, including:

- Streptococcal infections

- Pneumococcal pneumonia

- Syphilis

- Meningitis caused by Neisseria meningitidis

It is also used as prophylaxis in certain high-risk patients .

Case Study 1: Treatment of Syphilis

A 30-year-old male diagnosed with primary syphilis was treated with a single dose of 2.4 million units of benzathine penicillin G. Follow-up serological tests showed a significant decrease in titers, demonstrating the effectiveness of penicillin G in treating syphilis infections.

Case Study 2: Meningitis Management

In a clinical scenario involving a 25-year-old female presenting with symptoms of meningitis, intravenous administration of this compound was initiated. Cultures confirmed infection with Neisseria meningitidis, and the patient showed clinical improvement within 48 hours, highlighting the drug's efficacy against this pathogen.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Q & A

Q. Basic Research Focus

- Methodological Guidance : Studies on Penicillin G potassium salts demonstrate that enzymatic activity peaks at pH 7.5–8.0 and 45°C, with stability enhanced in alkaline conditions due to carrier-mediated structural reinforcement . For this compound, replicate these experiments using ion-selective electrodes to monitor calcium release under varying pH (6.0–9.0) and temperature (25–60°C). Include controls for ionic strength and buffer composition to isolate calcium-specific effects.

- Data Interpretation : Note discrepancies between free and immobilized enzyme activity, as immobilization may alter calcium ion accessibility.

What methodological considerations are critical for quantifying ionized calcium in biological matrices containing this compound?

Q. Basic Research Focus

- Measurement Techniques : Use ion-selective electrodes or atomic absorption spectroscopy to differentiate ionized calcium from protein-bound fractions, as albumin binding can skew results in hypoalbuminemic conditions .

- Experimental Design : Validate assays using spiked serum samples with known this compound concentrations. Account for pH shifts during bacterial culture experiments, as hydrogen ions compete with calcium for binding sites .

How can preclinical studies involving this compound ensure reproducibility across cell culture and animal models?

Q. Basic Research Focus

- Guidelines : Follow NIH reporting standards for preclinical research, including detailed descriptions of calcium salt purity, solvent systems (e.g., aqueous vs. DMSO), and cell passage numbers . For animal studies, specify calcium homeostasis parameters (e.g., dietary intake, renal function) to contextualize pharmacokinetic data .

- Replication Challenges : Address batch-to-batch variability in this compound by using certified reference materials (e.g., pharmaceutical secondary standards) .

What strategies resolve contradictions in calcium binding data when this compound interacts with serum proteins?

Q. Advanced Research Focus

- Analytical Approach : Employ isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and albumin under physiological pH (7.4). Compare results with computational models (e.g., molecular docking) to identify binding site competition with other cations (e.g., Mg²⁺) .

- Case Study : Besarab et al. (1981) demonstrated that hypoalbuminemia increases absolute calcium binding to albumin, necessitating adjusted reference ranges in pharmacokinetic studies .

What synthesis challenges arise in producing oxidized this compound derivatives, and how can they be mitigated?

Q. Advanced Research Focus

- Synthesis Barriers : The carboxyl group in 6-aminopenicillanic acid (6-APA) shows low reactivity with phenolic compounds, leading to failed coupling reactions. Use protective groups (e.g., tert-butyl esters) for carboxylate masking and optimize reaction solvents (e.g., DMF) to enhance nucleophilic attack efficiency .

- Characterization : Validate derivatives using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm calcium coordination sites.

How should systematic reviews on this compound’s therapeutic efficacy address bias in heterogeneous datasets?

Q. Advanced Research Focus

- Protocol Design : Adopt Cochrane Handbook guidelines to define inclusion criteria (e.g., in vitro vs. in vivo studies), assess risk of bias via ROB-2 tool, and perform meta-analyses stratified by calcium formulation and delivery method .

- Contradiction Management : Use sensitivity analyses to explore outliers, such as studies reporting conflicting calcium bioavailability data due to variable renal clearance rates .

What advanced statistical methods are recommended for dose-response modeling of this compound in antimicrobial assays?

Q. Advanced Research Focus

- Model Selection : Apply nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values. Use mixed-effects models to account for inter-experimental variability in calcium ion availability .

- Validation : Cross-validate results with bootstrap resampling to assess confidence intervals, particularly when comparing calcium salts to sodium/potassium analogs .

Tables for Key Data Comparison

Table 1: pH and Temperature Effects on Penicillin G Salt Activity

| Parameter | Penicillin G Potassium | This compound (Hypothesized) |

|---|---|---|

| Optimal pH | 7.5–8.0 | 7.2–7.8 (requires validation) |

| Thermal Stability | Stable up to 45°C | Likely lower due to Ca²⁺ hydrolysis |

| Immobilized Stability | Enhanced at pH 8.0–9.0 | Dependent on carrier matrix |

Table 2: Common Pitfalls in Calcium Quantification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.